molecular formula C18H26N2O3 B5876930 1-[4-(1,3-BENZODIOXOL-5-YLMETHYL)PIPERAZINO]-2-ETHYL-1-BUTANONE

1-[4-(1,3-BENZODIOXOL-5-YLMETHYL)PIPERAZINO]-2-ETHYL-1-BUTANONE

Cat. No.: B5876930
M. Wt: 318.4 g/mol
InChI Key: BSGUKJXIDANLKV-UHFFFAOYSA-N
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Description

1-[4-(1,3-BENZODIOXOL-5-YLMETHYL)PIPERAZINO]-2-ETHYL-1-BUTANONE is a complex organic compound characterized by its unique molecular structure It contains a benzodioxole group, a piperazine ring, and a butanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(1,3-BENZODIOXOL-5-YLMETHYL)PIPERAZINO]-2-ETHYL-1-BUTANONE typically involves multiple steps, starting with the preparation of the benzodioxole and piperazine intermediates. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield and purity .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and scalability. These methods are designed to meet the high demand for the compound in various applications while maintaining stringent quality control standards .

Chemical Reactions Analysis

Types of Reactions

1-[4-(1,3-BENZODIOXOL-5-YLMETHYL)PIPERAZINO]-2-ETHYL-1-BUTANONE undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce carboxylic acids or ketones, while reduction can yield alcohols or amines .

Scientific Research Applications

1-[4-(1,3-BENZODIOXOL-5-YLMETHYL)PIPERAZINO]-2-ETHYL-1-BUTANONE has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases, including neurological disorders and cancer.

    Industry: Utilized in the development of new materials, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism of action of 1-[4-(1,3-BENZODIOXOL-5-YLMETHYL)PIPERAZINO]-2-ETHYL-1-BUTANONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various physiological effects. Detailed studies on its molecular targets and pathways are essential to understand its full potential and therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[4-(1,3-BENZODIOXOL-5-YLMETHYL)PIPERAZINO]-2-ETHYL-1-BUTANONE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

1-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-2-ethylbutan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O3/c1-3-15(4-2)18(21)20-9-7-19(8-10-20)12-14-5-6-16-17(11-14)23-13-22-16/h5-6,11,15H,3-4,7-10,12-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSGUKJXIDANLKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)C(=O)N1CCN(CC1)CC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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